C.I. Acid Red 73, disodium salt

Description

Properties

IUPAC Name |

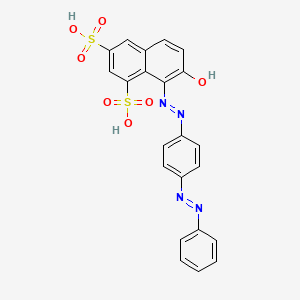

7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFSVTZMAUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O7S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859908, DTXSID701043670 | |

| Record name | 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or red powder; [Alfa Aesar MSDS] | |

| Record name | Brilliant Crocein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25317-39-9, 5413-75-2, 1379505-49-3 | |

| Record name | 7-Hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paper Scarlet R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paper Scarlet R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for C.i. Acid Red 73, Disodium Salt

Classical Diazo Coupling Reactions in the Synthesis of C.I. Acid Red 73, Disodium (B8443419) Salt

The traditional and most common method for synthesizing C.I. Acid Red 73, disodium salt, is through a classical diazo coupling reaction. worlddyevariety.com This process is a cornerstone of azo dye chemistry and involves two primary stages: diazotization and azo coupling. worlddyevariety.comwikipedia.org

The synthesis begins with the diazotization of an aromatic amine. In the case of C.I. Acid Red 73, the starting amine is p-Aminoazobenzene (also known as 4-(Phenyldiazenyl)benzenamine). worlddyevariety.comwikipedia.org This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (usually 0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.

In the second stage, the resulting diazonium salt is reacted with a coupling component. For C.I. Acid Red 73, this is 7-Hydroxynaphthalene-1,3-disulfonic acid, commonly known as G salt. worlddyevariety.comwikipedia.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the electron-rich G salt acts as the nucleophile. The coupling typically occurs at a specific position on the G salt, dictated by the directing effects of its substituent groups, to form the final disazo dye molecule. The reaction is generally carried out in an aqueous solution.

Table 1: Reactants in the Classical Synthesis of this compound

| Reactant | IUPAC Name | Role in Synthesis |

|---|---|---|

| p-Aminoazobenzene | 4-(Phenyldiazenyl)benzenamine | Starting aromatic amine (Diazo component) |

| Sodium Nitrite | Sodium Nitrite | Source of nitrous acid for diazotization |

| Hydrochloric Acid | Hydrochloric Acid | Acid catalyst for diazotization |

| G Salt | 7-Hydroxynaphthalene-1,3-disulfonic acid | Coupling component |

Development of Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. While specific research on the green synthesis of C.I. Acid Red 73 is not extensively documented, advancements in azo dye synthesis offer potential alternative routes.

Enzyme-Catalyzed Synthesis Methodologies

Enzymatic synthesis is a key area of green chemistry, utilizing biocatalysts to perform reactions with high specificity under mild conditions. While the enzymatic degradation of azo dyes using enzymes like laccase is well-studied, their use in the direct synthesis of specific dyes like C.I. Acid Red 73 is less common in available literature. researchgate.netekb.eg However, the ability of enzymes to catalyze the formation of complex molecules from simpler precursors is a field of active research. For instance, enzymatic methods are explored for the synthesis of various nucleotide analogues, demonstrating the potential of biocatalysts in creating complex organic molecules. acs.org The application of enzymes such as laccases or peroxidases for the oxidative coupling of aromatic amines and phenols could, in principle, be adapted for azo dye synthesis, potentially reducing the need for harsh chemical reagents. A patent has noted the use of enzyme-catalyzed hydrolyzed starch in a dye composition with Acid Red 73, though this pertains to the formulation rather than the synthesis of the dye itself.

Water-Phase Green Synthesis Techniques

The classical synthesis of C.I. Acid Red 73 is already an aqueous-phase reaction. However, modern green chemistry seeks to further improve such processes by using alternative energy sources to enhance reaction rates and reduce energy consumption. Two such techniques are microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of azo dyes. mdpi.comresearchgate.net By directly heating the reactants, microwaves can lead to shorter reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully used for the one-pot synthesis of various disperse dyes. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can enhance chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, which can increase reaction rates. While research has focused on the ultrasonic degradation of C.I. Acid Red 73, the same principles can be applied to its synthesis to potentially improve reaction efficiency. researchgate.net

Table 2: Potential Green Chemistry Approaches for Azo Dye Synthesis

| Technique | Principle | Potential Advantages for C.I. Acid Red 73 Synthesis |

|---|---|---|

| Enzyme-Catalyzed Synthesis | Use of biocatalysts (e.g., laccases) to mediate the coupling reaction. | High specificity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reaction rates. | Faster synthesis, potentially higher yields, energy efficiency. |

| Ultrasound-Assisted Synthesis | Use of acoustic cavitation to enhance chemical reactivity. | Increased reaction rates, improved mass transfer. |

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The yield and purity of C.I. Acid Red 73 produced through classical diazo coupling are highly dependent on the precise control of several reaction parameters. While specific optimization studies for the synthesis of this particular dye are not widely published, the general principles of azo coupling provide a clear framework for process optimization. The optimization of related processes, such as the dyeing of wool with other acid dyes and the adsorptive removal of dyes, highlights the importance of controlling these variables. ijche.comresearchgate.netijche.com

Key parameters for optimization include:

Temperature: As noted, the diazotization step requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction may be performed at slightly higher, but still controlled, temperatures to achieve a reasonable reaction rate without promoting decomposition or side reactions.

pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is carried out in a strongly acidic medium to generate the nitrous acid and stabilize the diazonium salt. In contrast, the coupling reaction's rate and regioselectivity are highly pH-dependent. The coupling to a phenol, such as the G salt, is typically carried out under slightly alkaline conditions to activate the coupling component.

Stoichiometry: The molar ratio of the reactants (amine, sodium nitrite, and coupling component) must be carefully controlled to maximize the conversion of the limiting reagent and minimize the formation of by-products.

Reaction Time: Adequate time must be allowed for each step of the reaction to proceed to completion to ensure high yield.

Table 3: Key Parameters for Optimization of C.I. Acid Red 73 Synthesis

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the diazonium salt, maximizing its availability for coupling. |

| Coupling pH | Slightly alkaline | Optimizes the rate of coupling with the phenolic G salt. |

| Reactant Molar Ratios | Near stoichiometric | Ensures efficient conversion and minimizes unreacted starting materials and by-products. |

| Reaction Time | Varies per step | Allows for reaction completion, directly impacting overall yield. |

Derivatization Strategies and Novel Analog Synthesis for Research Purposes

The derivatization of existing dye molecules and the synthesis of novel analogs are important for research into new materials with tailored properties. This can include modifying solubility, color, and affinity for different substrates. For C.I. Acid Red 73, whose parent structure is 7-hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulfonic acid, derivatization could involve several strategies.

One example found in the literature is a compound of the parent acid with N,N'-di(o-tolyl)guanidine, which represents a salt derivative. epa.gov More extensive modifications could involve:

Substitution on the Phenyl Rings: Introducing different functional groups (e.g., alkyl, halogen, nitro groups) onto either of the phenyl rings of the p-aminoazobenzene moiety before diazotization would systematically alter the electronic properties and, consequently, the color of the resulting dye.

Modification of the Naphthalene Ring: While more synthetically challenging, altering the substituent groups on the naphthalene-1,3-disulfonic acid core would also lead to novel analogs.

Synthesis of Structural Isomers: Using different coupling components, such as other isomers of hydroxynaphthalenedisulfonic acid, would result in structural isomers of C.I. Acid Red 73 with potentially different application properties.

Research into the synthesis of novel azo dyes often involves coupling diazonium salts with different aromatic systems, such as coumarin (B35378) derivatives, to create entirely new classes of dyes with unique biological or material properties. researchgate.net These general strategies for creating new molecules are applicable to the development of novel research compounds based on the C.I. Acid Red 73 scaffold.

Table of Compound Names

| Common Name/Identifier | IUPAC Name |

| This compound | Disodium 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulfonate |

| p-Aminoazobenzene | 4-(Phenyldiazenyl)benzenamine |

| G Salt | 7-Hydroxynaphthalene-1,3-disulfonic acid |

| Brilliant Crocein MOO | Disodium 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulfonate |

| Crocein Scarlet MOO | Disodium 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulfonate |

| C.I. 27290 | Disodium 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulfonate |

Environmental Chemistry and Degradation Studies of C.i. Acid Red 73, Disodium Salt

Advanced Oxidation Processes (AOPs) for C.I. Acid Red 73, Disodium (B8443419) Salt Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are among the most powerful oxidants and can non-selectively degrade a wide range of recalcitrant compounds, including azo dyes like C.I. Acid Red 73 (AR 73). AOPs are considered highly efficient for treating dye-containing effluents due to their ability to break down the complex aromatic structures of the dye molecules, leading to decolorization and mineralization.

In advanced Fenton systems, zero-valent iron (ZVI or Fe⁰) serves as the catalyst instead of dissolved iron salts. nih.gov ZVI is advantageous because it can be easily removed from the treated water and acts as a continuous source of the necessary ferrous ions (Fe²⁺) for the Fenton reaction. mdpi.com The process involves the oxidation of ZVI by H₂O₂ on the iron surface, which generates the Fe²⁺ ions in situ. These ions then react with additional H₂O₂ to produce the hydroxyl radicals responsible for degrading the dye molecules. nih.gov The use of ZVI in a modified Fenton process has proven to be an effective method for removing industrial dyes. nih.gov Research on AR 73 degradation showed that the removal efficiency increased with a higher dosage of ZVI, highlighting its critical role as the catalyst in the system. researchgate.netnih.gov

Table 1: Effect of Hydrogen Peroxide (H₂O₂) Concentration on C.I. Acid Red 73 Degradation This table is interactive. Click on the headers to sort the data.

| Initial AR 73 Conc. (mg/L) | ZVI Dosage (g/L) | H₂O₂ Conc. (mmol/L) | Reaction Time (min) | Removal Efficiency (%) |

|---|---|---|---|---|

| 200 | 1.5 | 5 | 30 | 65.8 |

| 200 | 1.5 | 10 | 30 | 85.3 |

| 200 | 1.5 | 15 | 30 | 96.8 |

| 200 | 1.5 | 20 | 30 | 97.1 |

Data derived from studies on advanced Fenton process efficiency. nih.gov

The initial pH of the solution significantly impacts the efficiency of the Fenton and photo-Fenton processes. scispace.com The optimal pH for the Fenton reaction is typically in the acidic range, around 3.0. nih.govnih.gov At this pH, the generation of hydroxyl radicals is most efficient, and the precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃) is minimized. researchgate.net For the degradation of C.I. Acid Red 73, studies have confirmed that removal efficiency decreases as the initial pH value increases. nih.gov

Temperature also plays a vital role in the reaction kinetics. An increase in temperature generally leads to a higher rate of degradation for AR 73. researchgate.netnih.gov This is consistent with the principles of chemical kinetics, where higher temperatures increase the reaction rate constants. The activation energy for the degradation reaction of AR 73 in an advanced Fenton process has been calculated to be 31.98 kJ/mol. nih.gov However, excessively high temperatures can lead to the decomposition of hydrogen peroxide into water and oxygen, which reduces the availability of H₂O₂ for generating hydroxyl radicals. mdpi.com

Table 2: Influence of pH and Temperature on C.I. Acid Red 73 Degradation This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Initial AR 73 Conc. (mg/L) | Reaction Time (min) | Removal Efficiency (%) |

|---|---|---|---|---|

| pH | 3.0 | 200 | 30 | 96.8 |

| 5.0 | 200 | 30 | 88.6 | |

| 7.0 | 200 | 30 | 73.2 | |

| 9.0 | 200 | 30 | 61.3 | |

| Temperature (°C) | 25 | 200 | 30 | 96.8 |

| 35 | 200 | 30 | 98.2 | |

| 45 | 200 | 30 | 99.1 |

Data derived from studies on advanced Fenton process efficiency. nih.gov

Electrochemical oxidation is another powerful AOP for treating wastewater containing recalcitrant organic pollutants like C.I. Acid Red 73. This method involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. In direct oxidation, the pollutant is adsorbed onto the anode surface and destroyed by electron transfer. In indirect oxidation, electrogenerated species in the solution, such as hydroxyl radicals, active chlorine, or persulfate, act as oxidizing agents to degrade the dye. deswater.com The effectiveness of electrochemical oxidation is highly dependent on the anode material, current density, and composition of the electrolyte. tandfonline.com

The choice of electrode material is critical for the efficiency and mechanism of the electrochemical degradation process.

Ti/SnO₂–Sb: Titanium anodes coated with a mixture of tin and antimony oxides (Ti/SnO₂–Sb) are widely studied dimensionally stable anodes (DSAs) known for their high oxygen evolution potential, excellent electrocatalytic performance, and chemical stability. researchgate.net These electrodes have been successfully used for the electrochemical degradation of AR 73. deswater.comtandfonline.com Research has shown that modifying these electrodes, for instance by creating SnO₂-Sb nanorod structures, can significantly improve the degradation of AR 73 and the removal of Chemical Oxygen Demand (COD). researchgate.net For example, a novel Ti/SnO₂-Sb nanorod electrode achieved 99.38% AR 73 removal and 88.32% COD removal within 4.5 hours of electrolysis. researchgate.net The degradation efficiency on these electrodes increases with higher current density. tandfonline.com

Boron-Doped Diamond (BDD): Boron-doped diamond (BDD) electrodes are considered among the most effective anode materials for electrochemical oxidation. They possess a very wide potential window for water stability, leading to the efficient production of hydroxyl radicals at high anodic potentials. researchgate.netnih.gov BDD electrodes exhibit high chemical and electrochemical stability and are resistant to fouling. Although direct studies on AR 73 are less common, BDD electrodes have shown exceptional efficiency in the degradation and mineralization of other reactive azo dyes. iwaponline.com In some cases, the addition of Fe²⁺ to create an electro-Fenton system with a BDD electrode can significantly enhance the reaction rate. nih.gov For instance, the electro-Fenton treatment of a red azo dye using a BDD electrode at a current density of 30 mA cm⁻² in the presence of 0.05 mmol/L of FeSO₄ resulted in 98% color removal and 96% COD removal. researchgate.net

Graphite (B72142): Graphite electrodes are a cost-effective alternative for electrochemical treatment. They can be used as both anode and cathode for the degradation of reactive azo dyes. gjeta.com The degradation process using graphite electrodes is influenced by parameters such as the initial pH and the type of supporting electrolyte. Studies have demonstrated high color removal efficiencies (up to 99%) and COD removal (88%) for reactive dyes using graphite electrodes. gjeta.com Surface treatment of graphite electrodes can further enhance their performance by increasing the active surface area and improving the electrochemical production of oxidizing agents like H₂O₂. mdpi.com

Electrochemical Oxidation Mechanisms

Direct and Indirect Oxidation Pathways

The electrochemical oxidation of C.I. Acid Red 73 (AR 73) is a complex process involving both direct and indirect oxidation pathways. Cyclic voltammetry studies indicate that the electrochemical oxidation of AR 73 is an irreversible process, and direct electron transfer on the anode surface does not readily occur. deswater.com This suggests that indirect oxidation mechanisms, mediated by electrogenerated reactive species, play a significant role in its degradation.

In electrochemical systems, particularly with anodes like Ti/SnO2-Sb, the primary mechanism for the degradation of organic pollutants such as AR 73 is through the action of hydroxyl radicals (•OH) generated from the electrolysis of water. These highly reactive and non-selective radicals can attack the dye molecule, leading to its fragmentation and eventual mineralization.

Furthermore, the choice of supporting electrolyte can introduce additional indirect oxidation pathways. For instance, in the presence of sodium sulfate (B86663) (Na2SO4) as a supporting electrolyte, the electrogenerated oxidant persulfate (S2O8^2-) can contribute to the degradation and mineralization of the dye. deswater.com When sodium chloride (NaCl) is used, electrogenerated active chlorine species (e.g., Cl2, HOCl, ClO-) become the primary oxidants. While these species can effectively decolorize the dye, they may lead to the formation of chlorinated organic byproducts and exhibit lower mineralization efficiency, as evidenced by a lower removal rate of total organic carbon (TOC). deswater.com

Parameters Influencing Electrochemical Degradation Efficiency

The efficiency of the electrochemical degradation of C.I. Acid Red 73 is influenced by several key operational parameters:

Current Density: The removal efficiency of AR 73 increases with higher current density. For example, an increase in current density from 25 to 100 mA cm-2 resulted in an increase in degradation efficiency from 78.3% to 95.7%. deswater.com This is because a higher current density promotes the generation of hydroxyl radicals and other oxidant species, thereby accelerating the degradation rate.

Initial Dye Concentration: The initial concentration of AR 73 has an inverse relationship with the degradation rate. Higher initial concentrations lead to a decrease in the degradation efficiency. deswater.comnih.gov This is attributed to the fact that at a constant current density, the amount of generated oxidants is fixed. With a higher concentration of dye molecules, the ratio of oxidant to dye decreases, leading to a slower degradation process. For instance, in one study, increasing the initial AR 73 concentration from 37.5 to 300 mg/L led to a decrease in decolorization from 97.3% to 55.4% within 5 minutes. nih.govacs.org

Initial pH: The initial pH of the solution does not have an obvious effect on the dye removal rate in some electrochemical systems. deswater.com However, in other advanced oxidation processes like the advanced Fenton process, the removal efficiency of AR 73 decreases with an increase in the initial pH value. nih.gov

Supporting Electrolyte: The type of supporting electrolyte significantly impacts both the degradation rate and the mineralization efficiency. The use of NaCl leads to the most significant effect on AR 73 degradation due to the formation of active chlorine species. deswater.com However, it results in poor mineralization. deswater.com Conversely, Na2SO4 as a supporting electrolyte contributes to both dye degradation and mineralization through the formation of persulfate. deswater.com

Temperature: In processes like the advanced Fenton process, the removal efficiency of AR 73 increases with increasing temperature. nih.gov The activation energy for the degradation reaction has been calculated to be 31.98 kJ/mol. nih.gov

The electrochemical degradation of AR 73 generally follows pseudo-first-order kinetics. deswater.com

Interactive Data Table: Parameters Influencing AR 73 Degradation

| Parameter | Effect on Degradation Efficiency | Notes |

| Current Density | Increases with increasing current density | Higher current density leads to more oxidant generation. deswater.com |

| Initial Dye Concentration | Decreases with increasing concentration | Fixed oxidant amount at higher dye concentration. deswater.comnih.govacs.org |

| Initial pH | Variable, process-dependent | No significant effect in some electrochemical systems, but influential in others like the Fenton process. deswater.comnih.gov |

| Supporting Electrolyte | Significant impact | NaCl enhances degradation but not mineralization; Na2SO4 aids both. deswater.com |

| Temperature | Increases with increasing temperature | Studied in the context of the advanced Fenton process. nih.gov |

Ozonation and UV-Coupled Ozonation Processes

Ozonation and processes that couple ozone with ultraviolet (UV) radiation are effective advanced oxidation processes (AOPs) for the degradation of C.I. Acid Red 73. These methods rely on the generation of highly reactive oxygen species to break down the complex dye molecule.

Synergistic Effects in UV/O3/Peroxydisulfate (B1198043) (PDS) Systems

The combination of UV light, ozone (O3), and peroxydisulfate (PDS) creates a synergistic system that significantly enhances the degradation of AR 73. nih.gov Studies have shown that the UV/O3/PDS composite system achieves a higher degradation effect compared to individual or dual systems like UV/PDS, UV/O3, and PDS/O3. nih.gov For instance, a degradation efficiency of 97.61% was achieved within 30 minutes in the composite system, with synergistic coefficients all being greater than 1. nih.gov

The synergy arises from the enhanced generation of reactive radicals. UV photolysis of both ozone and peroxydisulfate generates hydroxyl radicals (•OH) and sulfate radicals (SO4•-), respectively. The presence of all three components leads to a complex series of reactions that amplify the production of these and other reactive species, leading to a more rapid and efficient degradation of the dye. The increase in PDS dosage has been shown to promote the degradation of AR 73 in this system. nih.gov

Role of Reactive Species (Hydroxyl Radicals, Singlet Oxygen, Superoxide (B77818) Radicals) in Ozonation

The degradation of AR 73 in ozonation-based AOPs is primarily driven by the action of various reactive species:

Hydroxyl Radicals (•OH): In the UV/O3/PDS system, hydroxyl radicals are identified as the main free radical responsible for the degradation of AR 73. nih.gov These radicals are powerful, non-selective oxidants that can attack the azo bond (-N=N-) and aromatic rings of the dye molecule, leading to its decolorization and mineralization. nih.gov

Sulfate Radicals (SO4•-): In systems containing persulfate, sulfate radicals also play a crucial role. Like hydroxyl radicals, they are strong oxidants that contribute to the breakdown of the dye molecule. nih.gov

Singlet Oxygen (¹O₂): In some advanced oxidation systems, such as a persulfate/heat/Fe3O4@AC/ultrasound system, non-radical species like singlet oxygen have been identified as the main reactive species responsible for the rapid degradation of AR 73. acs.org

Ozone (O3): Molecular ozone can also directly react with the dye molecule, although this reaction is typically slower and more selective than radical-mediated pathways. The attack of the azo bond by O3 is considered a possible degradation pathway. nih.gov

The degradation pathway often begins with the cleavage of the azo bond, which is responsible for the color of the dye. This is followed by the opening of the aromatic rings and further oxidation of the resulting intermediates.

Interactive Data Table: Reactive Species in AR 73 Degradation

| Reactive Species | Role in Degradation | Generating System Examples |

| Hydroxyl Radical (•OH) | Primary oxidant, attacks azo bond and aromatic rings. nih.gov | UV/O3/PDS, Fenton-based processes. nih.gov |

| Sulfate Radical (SO4•-) | Strong oxidant, contributes to dye breakdown. nih.gov | Systems containing peroxydisulfate (PDS). nih.gov |

| Singlet Oxygen (¹O₂) | Main reactive species in specific systems. acs.org | Ultrasound/persulfate/heat/Fe3O4@AC. acs.org |

| Ozone (O3) | Direct but slower reaction with the dye molecule. nih.gov | Ozonation, UV/O3 systems. nih.gov |

Hydrodynamic Cavitation Combined with Oxidative Technologies

Hydrodynamic cavitation (HC) is an emerging and energy-efficient advanced oxidation process that can be effectively combined with other oxidative technologies to enhance the degradation of persistent organic pollutants like C.I. Acid Red 73. mdpi.com HC is the phenomenon of the formation, growth, and subsequent collapse of microbubbles in a liquid, which is induced by pressure variations as the liquid flows through a constriction like an orifice or a venturi. ijcrt.org The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from the dissociation of water molecules. ijcrt.org

The combination of hydrodynamic cavitation with other oxidants, such as hydrogen peroxide (H2O2) or Fenton's reagent, can lead to a synergistic effect, significantly increasing the degradation rate of azo dyes. irost.ir For example, the degradation of methyl orange, another azo dye, was significantly enhanced when HC was combined with H2O2, achieving complete degradation under optimized conditions. irost.irirost.ir Similarly, the degradation of Acid Red 18 was intensified by combining HC with a photocatalyst (TiO2) and H2O2. researchgate.net

The intensification of the degradation process is attributed to the increased generation of hydroxyl radicals. The cavitation effect facilitates the decomposition of the added oxidants, producing more •OH radicals to attack the dye molecules. Furthermore, the turbulence and mass transfer enhancement created by cavitation can improve the contact between the reactants, further accelerating the degradation process.

Key parameters that influence the efficiency of hydrodynamic cavitation include the inlet pressure, the geometry of the cavitating device (e.g., orifice plates with different hole geometries), the solution pH, and the initial dye concentration. irost.irresearchgate.net Acidic conditions are often found to be favorable for the degradation of azo dyes using this technology. irost.ir

Adsorption Mechanisms and Material Development for C.I. Acid Red 73, Disodium Salt Removal

Adsorption is a widely studied and effective method for the removal of dyes like C.I. Acid Red 73 from wastewater due to its operational simplicity and high efficiency. mdpi.com The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The effectiveness of the adsorption process depends on the properties of both the adsorbent and the adsorbate, as well as the operational conditions.

The adsorption of C.I. Acid Red 73, an anionic azo dye, is influenced by several factors. The removal efficiency generally decreases with an increasing initial concentration of the dye and increases with a higher dosage of the adsorbent. researchgate.net The pH of the solution also plays a crucial role; a lower pH is often beneficial for the adsorption of this anionic dye onto many adsorbents. researchgate.net

The adsorption process can be described by various kinetic and isotherm models. The pseudo-first-order and pseudo-second-order kinetic models are commonly used to describe the adsorption rate. For AR 73, some studies have found the adsorption to be consistent with the pseudo-first-order kinetic model, suggesting that the rate-limiting step is physisorption. researchgate.net The Langmuir and Freundlich isotherm models are often used to describe the equilibrium of adsorption. The Freundlich isotherm has been found to be a good fit for AR 73 adsorption on certain materials, indicating a heterogeneous surface. researchgate.netnih.govresearchgate.net

A variety of materials have been investigated for the removal of C.I. Acid Red 73, with a focus on low-cost and sustainable options:

Chitosan-based Adsorbents: Chitosan (B1678972), a biopolymer, is an effective adsorbent for acid dyes. mdpi.com A carbon nanotube/chitosan hydrogel has been shown to have a high adsorption capacity for AR 73. nih.gov In acidic conditions, the amino groups (-NH2) in chitosan become protonated (-NH3+), leading to electrostatic attraction with the anionic sulfonate groups of the dye. nih.gov

Industrial Wastes: Certain industrial solid wastes, such as copper dithiocarbamate (B8719985) precipitates, have been successfully used as adsorbents for AR 73. nih.gov The adsorption mechanism in this case is suggested to be primarily physical adsorption driven by hydrophobic interactions. nih.gov

Agricultural Byproducts: Low-cost adsorbents derived from agricultural waste have been explored. For example, rice wine lees have been used to adsorb AR 73, with a maximum adsorption capacity of 18.74 mg/g. researchgate.net Parthenium hysterophorus L., a type of weed, has also been investigated as a potential adsorbent. researchgate.net

Clay Minerals: Bentonite, a type of clay, and its acid-activated forms have been shown to be effective in removing dyes like Mordant Red 73, which is structurally related to Acid Red 73. researchgate.net The layered structure and high surface area of clays (B1170129) make them suitable adsorbents.

Magnetic Activated Carbon: Activated carbon derived from orange peels and modified with magnetic properties has demonstrated a high adsorption capacity for another acid dye, Acid Orange 7, suggesting its potential for AR 73 removal. nih.gov The magnetic properties facilitate easy separation of the adsorbent from the treated water. nih.gov

Interactive Data Table: Adsorbent Materials for AR 73 Removal

| Adsorbent Material | Adsorption Mechanism | Key Findings |

| Carbon Nanotube/Chitosan Hydrogel | Electrostatic attraction | Saturated adsorption capacity of 101.07 mg/g. nih.gov |

| Copper Dithiocarbamate Precipitates | Hydrophobic interaction | Maximum adsorption amount of 364 mg/g for one type of precipitate. nih.gov |

| Rice Wine Lees | Physisorption | Maximum adsorption capacity of 18.74 mg/g. researchgate.net |

| Parthenium hysterophorus L. | Physisorption | Freundlich isotherm provided a good fit. researchgate.net |

| Bentonite Clay | Physical adsorption | Effective for similar acid dyes. researchgate.net |

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich)

Adsorption isotherm models are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto a solid phase at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze the adsorption of C.I. Acid Red 73.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. This model is often indicative of chemisorption. Studies have shown that the adsorption of Acid Red 73 on various adsorbents, such as multiwalled carbon nanotube/chitosan hydrogel (MWCNTs/CH) and chitosan/rectorite composites, conforms well to the Langmuir model. nih.govrsc.org For MWCNTs/CH, the thermodynamics of adsorption were consistent with the Langmuir isotherm, suggesting a monolayer adsorption process. nih.gov Similarly, the adsorption of Acid Red 73 onto chitosan/rectorite composites showed a very good fit with the Langmuir isotherm equation, further supporting the monolayer adsorption mechanism. rsc.org

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption onto a heterogeneous surface. This model is generally applicable to physisorption. The adsorption of Acid Red 73 has also been successfully described by the Freundlich model in several studies. For instance, the adsorption onto rice-derived adsorbents and copper dithiocarbamate precipitates was accurately represented by the Freundlich equation. nih.govnih.gov In the case of a chitosan/ferrous oxide nanocomposite, the equilibrium data were best described by the Freundlich isotherm model, indicating favorable multilayer adsorption onto a heterogeneous surface. researchgate.net

The choice between the Langmuir and Freundlich models depends on the specific adsorbent and the experimental conditions. For example, while the adsorption on some materials followed the Langmuir model, others, like copper dithiocarbamate precipitates, were better suited to the Freundlich isotherm. nih.gov

Table 1: Adsorption Isotherm Model Parameters for C.I. Acid Red 73

| Adsorbent | Isotherm Model | Parameters | Reference |

|---|---|---|---|

| MWCNTs/CH Hydrogel | Langmuir | qm: 101.07 mg/g | nih.gov |

| Chitosan/Rectorite Composites | Langmuir | R2: 0.9646 | rsc.org |

| Mandarin Biochar-CO-TETA (MBCOT) | Langmuir | Qm: 140.85 mg/g | nih.gov |

| Copper Dithiocarbamate Precipitates | Freundlich | More suitable than Langmuir | nih.gov |

| Chitosan/Ferrous Oxide Nanocomposite | Freundlich | R²: 0.958, KF: 1.048, 1/n: 6.234 | researchgate.net |

Adsorption Kinetic Studies (e.g., Pseudo-First-Order, Pseudo-Second-Order, Elovich Models)

Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide insights into the adsorption mechanism. The pseudo-first-order, pseudo-second-order, and Elovich models are frequently employed to analyze the kinetic data of C.I. Acid Red 73 adsorption.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. This model was found to best describe the biosorption of Acid Red 73 onto HCl-treated water hyacinth stems and the adsorption on rice wine lees. ekb.egresearchgate.net

The pseudo-second-order model posits that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. This model has been widely reported to provide the best fit for the adsorption of Acid Red 73 on various materials. For example, the adsorption onto multiwalled carbon nanotube/chitosan hydrogel, chitosan/rectorite composites, and mandarin biochar-CO-TETA all followed the pseudo-second-order kinetic model. nih.govrsc.orgnih.gov Similarly, the adsorption on copper dithiocarbamate precipitates was also well-described by this model. nih.gov

The Elovich model is often used to describe chemisorption on heterogeneous surfaces. While less commonly the best-fitting model, it has been applied to study the adsorption kinetics of Acid Red 73.

The prevalence of the pseudo-second-order model in describing the adsorption of Acid Red 73 suggests that chemisorption is often the dominant mechanism controlling the adsorption rate.

Table 2: Adsorption Kinetic Model Parameters for C.I. Acid Red 73

| Adsorbent | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| MWCNTs/CH Hydrogel | Pseudo-Second-Order | Best fit for the adsorption kinetics. | nih.gov |

| Chitosan/Rectorite Composites | Pseudo-Second-Order | Calculated qe (100.50 mg/g) close to experimental value. | rsc.org |

| Mandarin Biochar-CO-TETA (MBCOT) | Pseudo-Second-Order | Best explains the AR73 dye adsorption. | nih.gov |

| Copper Dithiocarbamate Precipitates | Pseudo-Second-Order | Followed the pseudo-second-order equation. | nih.gov |

| HCl-Water Hyacinth Stems | Pseudo-First-Order | Best describes the biosorption of AR73. | ekb.eg |

| Rice Wine Lees | Pseudo-First-Order | Consistent with the pseudo-first-order model. | researchgate.net |

Development and Characterization of Novel Adsorbent Materials

The search for effective and low-cost adsorbents for the removal of dyes like C.I. Acid Red 73 from wastewater is an active area of research. Various novel materials have been developed and characterized for this purpose.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent due to its porous structure and large surface area. A specific example is Mandarin biochar-CO-TETA (MBCOT), which was prepared from mandarin peels. nih.gov This adsorbent was synthesized by dehydrating mandarin peel waste with sulfuric acid, oxidizing it with hydrogen peroxide, and then aminating it with triethylenetetramine. nih.gov Studies have shown that MBCOT is an effective and promising adsorbent for removing Acid Red 73 from water, with a maximum adsorption capacity of 140.85 mg/g. nih.gov

Chitosan, a biopolymer derived from chitin, is a well-known adsorbent due to the presence of amino and hydroxyl groups that can bind with dye molecules. Various chitosan-based composites have been developed to enhance its adsorption capacity for Acid Red 73.

Multiwalled Carbon Nanotube/Chitosan Hydrogel (MWCNTs/CH): This composite material demonstrated a high saturated adsorption capacity of 101.07 mg/g for Acid Red 73. nih.gov The three-dimensional network structure of the hydrogel provides ample sites for dye adsorption. nih.gov

Chitosan/Rectorite Composites: These composites were prepared by forming hydrogen bonds between the –NH2 and –OH groups of chitosan and the –OH groups in rectorite. rsc.org This modification resulted in a maximal Acid Red 73 uptake of 95.82 mg/g. rsc.org

Incorporating iron into adsorbent materials can enhance their performance and introduce magnetic properties for easy separation. A chitosan/ferrous oxide nanocomposite (CFON) was synthesized for the removal of Acid Red 73. researchgate.net This nanocomposite exhibited exceptional performance, achieving over 99% removal of the dye under optimized conditions. researchgate.net The presence of Fe-O bonds was confirmed by Fourier transform infrared spectroscopy, and the material's uneven, irregular surface morphology provided a large surface area for adsorption. researchgate.net

Influence of Environmental Parameters on Adsorption Efficiency (e.g., pH, Contact Time, Initial Concentration, Adsorbent Dosage)

The efficiency of the adsorption process for C.I. Acid Red 73 is significantly influenced by several environmental parameters.

pH: The pH of the solution plays a critical role in the adsorption of Acid Red 73, an anionic dye. Generally, lower pH values favor adsorption. For instance, the maximum removal of Acid Red 73 using Mandarin biochar-CO-TETA (98.8%) occurred at a pH of 1.5. nih.gov This is attributed to the protonation of the adsorbent surface at low pH, leading to a stronger electrostatic attraction with the negatively charged dye molecules. nih.gov As the pH increases, the adsorbent surface becomes more negatively charged, causing electrostatic repulsion and a decrease in adsorption. nih.gov

Contact Time: The adsorption of Acid Red 73 is a time-dependent process. Initially, the adsorption rate is rapid due to the availability of numerous active sites on the adsorbent surface. As these sites become occupied, the adsorption rate slows down and eventually reaches equilibrium. The optimal contact time for maximum removal varies depending on the adsorbent. For MBCOT, a contact time of 150 minutes resulted in a 98.08% removal rate. researchgate.net

Initial Concentration: The initial concentration of the dye solution affects both the adsorption capacity and the removal efficiency. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) up to a saturation point. nih.gov However, the percentage of dye removal often decreases with an increase in the initial concentration. nih.gov

Adsorbent Dosage: The amount of adsorbent used also impacts the removal of Acid Red 73. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased number of available adsorption sites. researchgate.net However, the adsorption capacity (mg/g) may decrease as the adsorbent dosage increases, which can be attributed to the unsaturation of adsorption sites at higher dosages. nih.gov

Table 3: Optimal Conditions for Adsorption of C.I. Acid Red 73

| Adsorbent | Optimal pH | Optimal Contact Time | Optimal Dosage | Initial Concentration | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|

| Mandarin Biochar-CO-TETA (MBCOT) | 1.5 | 150 min | 1.5 g/L | 100 mg/L | 98.08% | researchgate.net |

| MWCNTs/CH Hydrogel | 5 | - | 70 mg | - | 92.23% | nih.gov |

| Chitosan/Ferrous Oxide Nanocomposite | - | 120-240 min | 0.02-0.04 g | 20-60 mg/L | >99% | researchgate.net |

Bioremediation and Biological Transformation of this compound

Bioremediation offers an eco-friendly and cost-effective alternative to conventional physicochemical methods for treating wastewater containing azo dyes like C.I. Acid Red 73 (AR73). This approach utilizes the metabolic capabilities of microorganisms to transform or completely mineralize these complex synthetic compounds into less harmful substances. The biological transformation of AR73 involves various mechanisms, including microbial degradation by specific strains, enzymatic action, and biosorption.

The breakdown of azo dyes can be effectively carried out by both isolated microbial strains and synergistic microbial consortia. While consortia, which consist of multiple microbial species, are often more robust and efficient in degrading complex waste streams due to their combined metabolic capabilities, research has highlighted the potent capabilities of specific isolated strains in the degradation of AR73. frontiersin.org

A notable example is the fungus Aspergillus tabacinus LZ-M, an obligately aerobic species that has demonstrated a remarkable ability to degrade AR73 under anaerobic conditions. biorxiv.orgbiorxiv.org This strain achieved a decolorization rate of 90.28% within five days when exposed to an initial AR73 concentration of 400 mg/L. biorxiv.org This finding is significant as it showcases the metabolic versatility of certain microorganisms, which can employ different respiratory strategies in response to environmental conditions.

Table 1: Degradation of C.I. Acid Red 73 by an Isolated Fungal Strain

| Microorganism | Initial Dye Concentration (mg/L) | Incubation Time | Decolorization Efficiency (%) | Condition |

|---|---|---|---|---|

| Aspergillus tabacinus LZ-M | 400 | 5 days | 90.28 | Anaerobic |

| Aspergillus tabacinus LZ-M | 50 | 40 hours | 96.8 | Anaerobic |

The primary mechanism of microbial dye degradation is enzymatic. Oxidoreductive enzymes, such as azoreductases, laccases, and various peroxidases, are key to cleaving the chromophoric azo bonds (-N=N-), which is the initial and rate-limiting step in the decolorization process. researchgate.net Azoreductases, for instance, are highly specific in breaking these bonds. researchgate.net Laccases, on the other hand, act more broadly on aromatic rings through a free-radical mechanism, which can prevent the formation of potentially harmful aromatic amines that are often produced during the reduction of azo dyes. researchgate.netfrontiersin.org

In the case of AR73 degradation by Aspergillus tabacinus LZ-M, a novel degradation mechanism has been identified. Transcriptome analysis revealed that while common azoreductases were not the primary enzymes, a novel reductase, designated Ord95, was responsible for the dye's breakdown. This enzyme, which contains a glutamate (B1630785) S-transferase domain, utilizes NADH as an electron donor to cleave the -C-N= bond within the AR73 molecule. biorxiv.org This discovery points to a new pathway for azo dye degradation that differs from the typical cleavage of the central azo bond.

In addition to metabolic degradation, biosorption and bioaccumulation are two key processes involved in the removal of dyes from effluents.

Biosorption is a passive, metabolism-independent process where dye molecules bind to the surface of microbial biomass (both living and non-living). mdpi.comresearchgate.net This process can involve various physicochemical interactions, such as adsorption, ion exchange, and complexation. researchgate.net

Bioaccumulation is an active, metabolism-dependent process where dye molecules are transported across the cell membrane and accumulate inside living microbial cells. mdpi.comresearchgate.net

The distinction is crucial: biosorption physically removes the dye from the solution by binding it to the biomass, whereas metabolic degradation breaks the dye molecule down. In some studies on dye-degrading bacteria, the lack of color in the centrifuged bacterial pellets indicates that color removal is due to degradation rather than just surface adsorption.

The rate of anaerobic azo dye reduction can be significantly enhanced by the presence of redox mediators. These small molecules act as electron shuttles, facilitating the transfer of electrons from the primary electron donor (like a carbon source) or a microbial cell to the final electron acceptor (the azo dye). ncsu.edumdpi.com This process can lower the activation energy of the redox reaction and accelerate the decolorization process. ncsu.edu

While synthetic redox mediators have been widely studied, recent research has focused on natural or intrinsic processes. The degradation of AR73 by Aspergillus tabacinus LZ-M involves an anaerobic self-redox process. In this mechanism, electrons are generated during the oxidation of a carbon source and are then internally transferred to the functional groups of the AR73 molecule, leading to its reduction and eventual mineralization without the need for external mediators. biorxiv.org This self-sustaining process is highly efficient for the complete breakdown of the dye. biorxiv.orgbiorxiv.org

The environmental oxygen level is a critical factor influencing the pathway of azo dye biodegradation. Generally, the initial reductive cleavage of the azo bond occurs most efficiently under anaerobic or anoxic conditions. mdpi.com The resulting aromatic amines are often colorless but can be recalcitrant and potentially toxic. These intermediates are typically further degraded under subsequent aerobic conditions. researchgate.net This has led to the development of sequential anaerobic-aerobic treatment systems, which have proven highly effective for the complete mineralization of various azo dyes, achieving high rates of both color and Chemical Oxygen Demand (COD) removal. researchgate.net

The case of AR73 degradation by the obligately aerobic fungus Aspergillus tabacinus LZ-M is particularly interesting. This microorganism demonstrates complete decolorization (96.8% at 50 mg/L) under strictly anaerobic conditions, yet it shows no capacity for decolorization in an aerobic environment. biorxiv.org This suggests that the fungus possesses an auxiliary anaerobic metabolism, secreting the necessary reductive enzymes only in the absence of oxygen. biorxiv.org

Table 2: Comparison of AR73 Decolorization by A. tabacinus LZ-M under Different Oxygen Conditions

| Condition | Decolorization Ability | Efficiency (at 50 mg/L) |

|---|---|---|

| Anaerobic | High | 96.8% in 40 hours |

| Aerobic | None | No decolorization observed |

Elucidation of Degradation Pathways and Reaction Intermediates

Understanding the degradation pathway and identifying the intermediate compounds formed during the biotransformation of AR73 is essential for confirming its complete mineralization and assessing the final environmental impact. The breakdown of azo dyes often proceeds through the cleavage of the azo linkage, producing aromatic amines, which are then further degraded. researchgate.net

For C.I. Acid Red 73, studies involving the fungus Aspergillus tabacinus LZ-M have elucidated a specific metabolic pathway. The degradation process begins with the reduction of AR73 into the intermediates 2-hydroxynaphthalene and aniline (B41778) . biorxiv.org These aromatic compounds are subsequently processed through the catechol pathway and glycolysis, ultimately leading to their complete mineralization into carbon dioxide (CO₂). biorxiv.org This multi-step process, driven by a self-redox mechanism within the fungus, ensures the complete breakdown of the parent dye molecule into benign end products. biorxiv.orgresearchgate.net

Identification of Transient Species and Stable Byproducts via GC-MS

The degradation of C.I. Acid Red 73 (AR73) results in a variety of transient and stable byproducts. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these compounds, providing insight into the degradation pathways.

In a study on the degradation of AR73 using an activated persulfate system intensified with ultrasound, several intermediates were identified by GC-MS analysis. The destruction of functional groups like the azo bond (−N=N−) leads to the formation of these intermediate products biorxiv.orgnih.govacs.org.

Under anaerobic conditions, the degradation of AR73 has been shown to produce a range of compounds. A study utilizing liquid chromatography-mass spectrometry (LC-MS) on the anaerobic degradation by Aspergillus tabacinus LZ-M identified 17 different compounds nih.govbiorxiv.org. The initial breakdown products were identified as phenylhydrazine (B124118) and hydroxynaphthalene, which are then further transformed biorxiv.org.

Table 1: Identified Degradation Products of C.I. Acid Red 73 under Anaerobic Conditions by Aspergillus tabacinus LZ-M nih.govbiorxiv.org

| Compound No. | Compound Name | Molecular Formula |

| 1 | Phenylhydrazine | C₆H₈N₂ |

| 2 | Hydroxynaphthalene | C₁₀H₈O |

| 3 | Aniline | C₆H₇N |

| 4 | Further hydroxylated and ring-opened carboxylic acid compounds | - |

| ... | (13 other identified compounds) | - |

Note: This table is based on data from a study using LC-MS and represents a selection of the initial and key byproducts identified.

Mechanistic Proposals for Azo Bond Cleavage and Mineralization

The breakdown of C.I. Acid Red 73 primarily involves the cleavage of its azo bonds, which is the source of its color. The mechanisms of this cleavage and the subsequent mineralization of the resulting aromatic compounds have been a focus of research.

Under anaerobic conditions, a proposed metabolic pathway for AR73 involves an initial asymmetric cleavage. In a study with Aspergillus tabacinus LZ-M, it was suggested that the degradation begins with the cleavage of the -C-N= bond through hydrogenation, leading to the formation of phenylhydrazine and hydroxynaphthalene. Phenylhydrazine is then deaminated to form aniline. These aromatic intermediates, hydroxynaphthalene and aniline, undergo hydroxylation and benzene (B151609) ring opening to form carboxylic acids, which are ultimately decarboxylated to CO₂ nih.govbiorxiv.org. This process represents a complete mineralization of the dye nih.govbiorxiv.org. This self-redox mechanism involves the transfer of electrons generated from carbon oxidation to the -C-N= and -N=N- bonds biorxiv.orgbiorxiv.orgresearchgate.net.

In oxidative degradation processes, such as those involving hydroxyl radicals (•OH), sulfate radicals (SO₄⁻•), and ozone (O₃), the primary attack is on the azo bond nih.gov. The destruction of this chromophore leads to the decolorization of the dye, followed by the breakdown of the resulting aromatic intermediates nih.govnih.gov.

DFT (Density Functional Theory) Calculations for Theoretical Attack Site Prediction

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of molecules and predict their reactivity. In the context of C.I. Acid Red 73 degradation, DFT calculations have been employed to identify the most likely sites for chemical attack.

A study on the synergistic degradation of AR73 using UV/O₃/PDS (ultraviolet/ozone/persulfate) utilized DFT calculations to determine the theoretical attack sites on the AR73 molecule. The results of these calculations indicated that the azo bond (-N=N-) is the primary site for electrophilic attack by reactive species such as hydroxyl radicals (•OH), sulfate radicals (SO₄⁻•), and ozone (O₃) nih.gov. This theoretical prediction aligns with experimental observations that the initial step in the degradation of azo dyes is the cleavage of the azo linkage, leading to decolorization nih.gov.

Environmental Persistence and Transformation Products of this compound

Degradation Potential in Aquatic and Soil Environments

In aquatic environments, C.I. Acid Red 73 can be degraded through various advanced oxidation processes (AOPs). For instance, the use of a persulfate/heat/Fe₃O₄@AC/ultrasound system has been shown to achieve nearly 100% decolorization of AR73 in water within 10 minutes under optimal conditions biorxiv.orgrifcon.com. Similarly, photocatalytic degradation using Fe₃O₄@TiO₂ has also proven effective, with degradation rates of over 93% in 24 minutes mdpi.com. These studies demonstrate that while AR73 can be persistent, it is susceptible to degradation under specific treatment conditions. However, information on its half-life under natural aquatic conditions is limited.

Formation of Aromatic Amines as Transformation Products under Anaerobic Conditions

A significant concern with the degradation of azo dyes, including C.I. Acid Red 73, is the formation of potentially harmful aromatic amines, particularly under anaerobic conditions.

The anaerobic degradation of AR73 by the fungus Aspergillus tabacinus LZ-M was found to reduce the dye into 2-hydroxynaphthalene and aniline biorxiv.orgbiorxiv.orgresearchgate.net. These aromatic amines are formed as a result of the cleavage of the azo linkage. The study further detailed the metabolic pathway where these aromatic byproducts are then subjected to hydroxylation and ring-opening, eventually leading to complete mineralization into carbon dioxide biorxiv.orgbiorxiv.orgresearchgate.net.

The formation of such aromatic amines is a common feature of the anaerobic degradation of azo dyes. While these intermediates can be further degraded, their transient presence is a critical aspect of the environmental chemistry of these dyes.

Applications of C.i. Acid Red 73, Disodium Salt in Materials Science and Industrial Processes Research

Research into Dyeing Mechanisms for Fibrous Materials

C.I. Acid Red 73, disodium (B8443419) salt, is extensively utilized in research focused on the dyeing of fibrous materials such as wool, silk, paper, and leather. worlddyevariety.comtjuniwin.commade-in-china.com As a water-soluble anionic dye, its application is particularly suited for protein fibers like wool and silk, as well as nylon. tjuniwin.comresearchgate.net The dyeing process with acid dyes like Acid Red 73 is typically carried out in acidic solutions. sdc.org.uk

The fundamental mechanism involves an electrostatic attraction between the anionic dye molecules and the protonated amino groups within the fibers, which become cationic under acidic conditions. sdc.org.uk This interaction is a cornerstone of the dyeing process for these materials. Research indicates that Acid Red 73 is mainly used for dyeing wool, silk, paper, and leather. worlddyevariety.commade-in-china.com It produces a vibrant, brilliant scarlet or yellowish-red shade. worlddyevariety.comtjuniwin.com

Studies have explored various parameters to optimize the dyeing process, including temperature, pH, and the use of salts like sodium sulfate (B86663). researchgate.netijche.com For instance, research on dyeing woolen yarn with a similar acid dye, C.I. Acid Red 1, found that the process is enhanced by increasing the temperature. ijche.com Investigations into the dyeing of silk with C.I. Acid Red 138 have shown that microwave treatment can improve the dyeing behavior and colorfastness properties. researchgate.net Furthermore, research has been conducted on recycling dye effluents from the silk dyeing process with Acid Red 73, demonstrating the potential for more sustainable industrial practices. researchgate.net

Studies on Dye-Fiber Interactions and Color Fastness Properties

The interaction between C.I. Acid Red 73 and various fibers is a critical area of study, directly impacting the quality and durability of the final colored product. While electrostatic forces are primary, other interactions such as van der Waals forces and hydrophobic interactions also play a role in dye uptake and retention. sdc.org.uk

Color fastness, which refers to the resistance of the dyed material to fading or color transfer from washing, light, and other environmental factors, is a key performance indicator. sunrisedyestuffs.com C.I. Acid Red 73 generally demonstrates good color fastness properties when applied correctly. tjuniwin.comsunrisedyestuffs.com

Key Findings on Color Fastness:

Light Fastness: Acid Red 73 is reported to have medium light fastness, meaning it can withstand some exposure to light without significant fading. sunrisedyestuffs.com

Wash Fastness: This dye exhibits good resistance to washing. tjuniwin.comsunrisedyestuffs.com Studies on other acid dyes have shown that wash fastness reflects the affinity of the dye to the fiber and is a measure of the intermolecular bonding. mdpi.com

Perspiration Fastness: It also shows good resistance to perspiration. tjuniwin.com

Factors Influencing Fastness: The fastness properties can be influenced by the specific fiber being dyed, the dyeing process parameters, and the presence of any post-treatment modifications. For example, the fastness of acid dyes on polypropylene (B1209903) fibers was found to be generally lower than that of disperse dyes. researchgate.net The quality of finishing processes, such as scouring and rinsing, is also crucial for achieving good fastness. mdpi.com

Interactive Data Table: Color Fastness Properties of C.I. Acid Red 73

| Fastness Property | Rating/Description | Source(s) |

| Light Fastness | Medium | sunrisedyestuffs.com |

| Wash Fastness | Good | tjuniwin.comsunrisedyestuffs.com |

| Perspiration Fastness | Good | tjuniwin.com |

Note: The table above provides a general overview. Specific fastness ratings can vary depending on the substrate and testing methodology.

Role of C.I. Acid Red 73, Disodium Salt in Developing Analytical Standards and Reference Materials

Beyond its role as a colorant, this compound, serves an important function in the scientific community as an analytical standard and reference material. sigmaaldrich.comcwsabroad.comlgcstandards.comsigmaaldrich.com Analytical standards are highly pure substances used as a benchmark for identifying and quantifying other substances.

This compound is available as an analytical standard with a high purity level, often ≥97.0% as determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com This high level of purity is essential for its use in various analytical techniques, including HPLC and gas chromatography (GC), where it is deemed suitable. sigmaaldrich.comsigmaaldrich.com

The availability of C.I. Acid Red 73 as a certified reference material, sometimes produced in accordance with standards like ISO 17034, ensures its reliability for analytical testing, particularly in sectors like food and beverage. lgcstandards.com It is used in a variety of applications, including in cleaning products, cosmetics, and personal care items, where accurate chemical analysis is critical. sigmaaldrich.comsigmaaldrich.com The compound is also used in the formulation of inks and as a biological stain known as 'woodstain scarlet'. worlddyevariety.comnih.gov

The development and provision of such reference materials are backed by extensive experience in scientific and regulatory standards, ensuring that they meet the needs of researchers and analysts for reliable and accurate results. cwsabroad.com

Future Research Directions and Emerging Paradigms for C.i. Acid Red 73, Disodium Salt

Development of Hybrid Treatment Systems for Enhanced Environmental Remediation

To overcome the limitations of conventional treatment methods for C.I. Acid Red 73, researchers are increasingly focusing on hybrid systems that combine multiple processes to achieve higher degradation efficiency. These systems often leverage synergistic effects between different physical, chemical, and biological methods.

One promising approach is the combination of advanced oxidation processes (AOPs). For instance, a composite system of UV/Ozone (O3)/Persulfate (PDS) has demonstrated superior efficacy compared to individual or dual combinations like UV/PDS or UV/O3. researchgate.net In this hybrid system, a degradation efficiency of 97.61% was achieved within 30 minutes, with the hydroxyl radical (·OH) identified as the primary species responsible for the dye's decomposition. researchgate.netnih.gov Another innovative hybrid method involves coupling hydrodynamic cavitation with ozonation (HC + O3). This system has achieved 100% decolorization in 30 minutes by generating a synergistic mix of singlet oxygen (¹O₂), hydroxyl radicals (·OH), and superoxide (B77818) radicals (·O₂⁻). nih.gov

Fenton and Fenton-like processes are also central to hybrid system development. An advanced Fenton process using zero-valent iron successfully reduced an initial C.I. Acid Red 73 concentration of 200.0 mg/L to just 6.4 mg/L within 30 minutes under optimal conditions. nih.gov To enhance the classic Fenton reaction, heterogeneous Fenton-like catalysts are being developed. One such catalyst, a carboxymethyl cellulose-based hydrogel coated with Fe3O4 magnetic nanoparticles, has shown high efficiency in activating hydrogen peroxide (H2O2) for dye degradation. nih.govresearchgate.net Furthermore, the integration of ultrasound with a persulfate/heat/Fe3O4@AC system has been shown to greatly accelerate the reaction rate, achieving nearly 100% decolorization in just 10 minutes. nih.gov

The synergy between anodic oxidation and nanofiltration is another area of exploration for treating wastewater containing C.I. Acid Red 73. researchgate.net

Table 1: Performance of Hybrid Treatment Systems for C.I. Acid Red 73 Degradation

| Hybrid System | Efficiency | Reaction Time | Key Reactive Species | Reference |

|---|---|---|---|---|

| UV/O3/PDS | 97.61% degradation | 30 min | ·OH | researchgate.netnih.gov |

| Hydrodynamic Cavitation + O3 | 100% decolorization | 30 min | ¹O₂, ·OH, ·O₂⁻ | nih.gov |

| Advanced Fenton (zero-valent iron) | ~96.8% removal | 30 min | Not specified | nih.gov |

| Persulfate/heat/Fe3O4@AC + Ultrasound | ~100% decolorization | 10 min | ¹O₂ | nih.gov |

| Cellulose-hydrogel coated Fe3O4 + H2O2 | Complete decomposition | 300 min | ·OH | nih.govresearchgate.net |

Advanced Characterization of Degradation Products and Their Environmental Fates

A critical aspect of ensuring environmental safety is the identification and study of the byproducts formed during the degradation of C.I. Acid Red 73. Future research is focused on moving beyond simple decolorization metrics to a comprehensive analysis of the entire degradation pathway.

The primary mechanism of degradation often involves the cleavage of the azo bonds (–N=N–). researchgate.netnih.gov In systems like UV/O3/PDS and hydrodynamic cavitation with ozone, this cleavage is initiated by highly reactive oxygen species. researchgate.netnih.gov This initial breakdown results in the formation of aromatic amines, which are subsequently degraded into smaller, less complex molecules. nih.gov

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these intermediate and final degradation products. researchgate.netnih.gov By analyzing the fragments, researchers can propose detailed degradation pathways. For example, studies using the UV/O3/PDS system have combined GC-MS data with UV-Vis absorption spectra to map the likely steps in the dye's decomposition. researchgate.netnih.gov Understanding the chemical nature of these degradation products is the first step toward assessing their own potential toxicity and persistence in the environment, ensuring that the remediation process does not inadvertently create more harmful substances.

Rational Design of Next-Generation Adsorbents and Biocatalysts

Adsorption is a widely studied method for dye removal due to its simplicity and efficiency. The future in this area lies in the rational design of highly specific and efficient adsorbents and biocatalysts.

Adsorbents: Research is moving towards creating novel adsorbents with enhanced capacity and selectivity for C.I. Acid Red 73.

Modified Natural Materials: Bentonite, a type of clay, can be activated with various acids (phosphoric, acetic, citric, oxalic) to improve its adsorption capacity for dyes like Mordant Red 73, a related dye. researchgate.net

Biopolymer Composites: Chitosan (B1678972), a biopolymer, has shown significant promise. In powder form, it has a monolayer adsorption capacity of 728.2 mg/g for C.I. Acid Red 73. nih.gov Different morphologies of chitosan, such as hydrogels and aerogels, are being explored to optimize adsorption rates and capacities. mdpi.com

Nanomaterials: Magnetic nanoparticles, such as Fe3O4 coated with a carboxymethyl cellulose-based hydrogel, not only act as catalysts but also serve as adsorbents that can be easily recovered from water using a magnet. nih.govresearchgate.netnih.gov Photocatalytic nanocomposites like Fe3O4@TiO2 are also being developed. These materials can improve degradation efficiency under light; Fe3O4@TiO2 showed a 93.56% degradation rate in 24 minutes and can be recycled magnetically. mdpi.com Porous activated carbon derived from silk waste is another high-capacity adsorbent, reaching 1337 mg/g for C.I. Acid Red 73. researchgate.net

Biocatalysts: Enzymes offer a green alternative for dye degradation. Laccases, a type of enzyme, are being investigated for their ability to decolorize azo dyes. While much research has focused on other dyes, the principles are applicable to C.I. Acid Red 73. For instance, laccase can be used in the cathode chamber of a microbial fuel cell to degrade azo dyes. frontiersin.orgresearchgate.net The development of robust and cost-effective biocatalytic systems is a key area for future research.

Table 2: Emerging Adsorbents for C.I. Acid Red 73 Removal

| Adsorbent Type | Specific Material Example | Key Feature/Performance | Reference |

|---|---|---|---|

| Biopolymer | Chitosan Powder | Adsorption capacity of 728.2 mg/g | nih.gov |

| Nanocomposite | Fe3O4@TiO2 | 93.56% degradation in 24 min; magnetic recovery | mdpi.com |

| Porous Carbon | Activated Carbon from Silk Waste | Adsorption capacity up to 1337 mg/g | researchgate.net |

| Clay | Acid-activated Bentonite | Enhanced adsorption capacity | researchgate.net |

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental work represents a powerful paradigm for accelerating research. Density Functional Theory (DFT) is a key computational tool being used to understand and predict the behavior of C.I. Acid Red 73.

DFT calculations can determine the theoretical sites on the dye molecule that are most susceptible to attack by radicals like ·OH and SO₄⁻. researchgate.netnih.gov This information is invaluable for elucidating degradation mechanisms and complements experimental findings from techniques like GC-MS. researchgate.net By predicting the most likely points of initial attack, researchers can better understand how the molecule breaks apart.

Furthermore, molecular docking studies are being used to investigate the interaction between C.I. Acid Red 73 and biological macromolecules. Such studies have explored the potential binding modes of the dye with human serum albumin and DNA, providing insights at a molecular level.

This synergy between in-silico and experimental approaches allows for more efficient research, enabling scientists to screen potential catalysts, predict degradation pathways, and design more effective remediation strategies before extensive laboratory work is undertaken.